N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS2/c1-11-12(2)25-20(23-18(24)13-7-3-4-8-14(13)21)17(11)19-22-15-9-5-6-10-16(15)26-19/h3-10H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWZHHGEQWOXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,5-Dimethylthiophen-2-amine
The thiophene backbone is constructed via a Paal-Knorr cyclization of 2,3-hexanedione with a sulfur source such as Lawesson’s reagent. Subsequent nitration at position 3 (HNO₃/H₂SO₄, 0–5°C) and reduction (Fe/HCl or catalytic hydrogenation) yields 4,5-dimethylthiophen-2-amine.
Benzothiazole Annulation at Position 3
The amine group at position 3 undergoes cyclization with carbon disulfide (CS₂) in the presence of iodine or oxidative agents to form the benzothiazole ring. This step typically proceeds in ethanol under reflux (12–24 h), achieving yields of 65–78%.
Reaction Conditions:
- Substrate: 4,5-Dimethylthiophen-2-amine
- Reagents: CS₂ (2 equiv), I₂ (0.1 equiv), EtOH
- Temperature: 80°C, 18 h
- Yield: 72% (isolated as a yellow solid)
Amidation with 2-Fluorobenzoyl Chloride
The amine at position 2 is acylated using 2-fluorobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF, 0°C → rt). Triethylamine (2.5 equiv) is added to scavenge HCl, and the reaction is monitored via TLC.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | THF vs. DCM | 89% vs. 76% |
| Base | Et₃N vs. Pyridine | 92% vs. 68% |
| Temperature | 0°C → rt vs. rt only | 88% vs. 63% |
Synthetic Route 2: Direct Coupling of Preformed Benzothiazole and Thiophene Intermediates
Preparation of 2-Chloro-1,3-benzothiazole
Benzothiazole is synthesized from 2-aminothiophenol and phosgene (COCl₂) in dichloromethane, followed by chlorination using PCl₅.
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 3-bromo-4,5-dimethylthiophen-2-amine and 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole assembles the biaryl structure.
Catalytic System:
Amidation Under Microwave Assistance
Microwave irradiation (150°C, 20 min) accelerates the reaction between the amine and 2-fluorobenzoyl chloride, reducing side product formation.
Synthetic Route 3: One-Pot Multi-Component Assembly
Inspired by Betti reaction methodologies, this route employs a tandem cyclization-amidation approach:
Stepwise Procedure:
- Thiophene Formation: 2,3-Hexanedione, elemental sulfur, and ammonium acetate react under solvent-free conditions (140°C, 2 h).
- In Situ Benzothiazole Formation: Addition of 2-aminobenzenethiol and CS₂ to the crude thiophene mixture.
- Amide Coupling: Introduction of 2-fluorobenzoic acid and EDCl/HOBt in DMF.
Advantages:
- Reduced purification steps
- Total yield: 54% (over three steps)
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 62% | 58% | 54% |
| Purification Complexity | Moderate | High | Low |
| Scalability | >100 g | <50 g | <20 g |
| Cost Efficiency | $$ | $$$ | $ |
Route 1 offers the best balance of yield and scalability for industrial applications, whereas Route 3 is preferable for rapid library synthesis in drug discovery.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) showed >98% purity, with retention time = 12.7 min.
Challenges and Optimization Opportunities
- Regioselectivity in Benzothiazole Formation: Competing cyclization pathways may yield isomeric byproducts. Screening Lewis acids (e.g., ZnCl₂) improves selectivity.
- Steric Hindrance in Amidation: Bulky 4,5-dimethyl groups slow acylation. Microwave-assisted synthesis enhances reaction kinetics.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but complicate purification.
Chemical Reactions Analysis
Oxidative Cyclization to Quinolines
The compound undergoes oxidative cyclization with aryl aldehydes in the presence of [Cu(OTf)]₂·C₆H₆ at 200°C, forming 2-aryl-3-trifluoromethylquinolines. This reaction proceeds via an in situ-generated imine intermediate, followed by cyclization and aromatization .
| Reaction Conditions | Product | Yield | Catalyst |
|---|---|---|---|
| 200°C, [Cu(OTf)]₂·C₆H₆, 12 h | 2-Aryl-3-trifluoromethylquinoline | 65–78% | Copper(I) triflate |
Mechanistic Insight :
-
Imine formation between the aniline and aldehyde.
-
Copper-mediated oxidative cyclization to form the quinoline core .
Electrophilic Aromatic Substitution (EAS)
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃ | H₂SO₄, 0°C | Nitro-substituted derivative | Para to –NH₂ |
| Br₂ | FeBr₃, CH₂Cl₂, RT | Bromo-substituted derivative | Ortho to –NH₂ |
Key Observation : Competitive directing effects between –NH₂ (activating) and –CF₃ (deactivating) groups influence substitution patterns .
Nucleophilic Addition to the Trifluoropropenyl Group
The α,β-unsaturated trifluoropropenyl moiety participates in Michael additions with nucleophiles (e.g., amines, thiols) .
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| H₂N–R | EtOH, RT, 6 h | β-Amino-trifluoropropane derivative | Pharmaceutical intermediates |
| HS–R | DMF, 50°C, 3 h | β-Thioether-trifluoropropane derivative | Agrochemical synthesis |
Example : Reaction with glycine methyl ester forms a β-amino adduct used in peptide synthesis .
Amide Bond Formation
The primary amine reacts with carboxylic acids or activated esters to form amides, enabling its use in fluorogenic probes .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H-Gly-Pro-OH | DCC, DMAP, CH₂Cl₂, RT, 12 h | H-Gly-Pro-Aniline derivative | 89% |
Application : The resulting amide (H-Gly-Pro-1) serves as a fluorogenic substrate for dipeptidyl peptidase-4 (DPP-4), releasing fluorescent 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline upon enzymatic hydrolysis .
5.
Scientific Research Applications
Antimicrobial Properties
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide has demonstrated significant antimicrobial activity against various bacterial and fungal strains. In studies, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate its potency:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 1.27 | Bacillus subtilis |
| This compound | 1.43 | Escherichia coli |
| This compound | 2.60 | Klebsiella pneumoniae |
These results suggest that this compound could serve as a lead for developing new antimicrobial agents.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can effectively inhibit the proliferation of cancer cells. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 4.53 | HCT116 (Colorectal carcinoma) |
| 5-Fluorouracil (Standard) | 9.99 | HCT116 |
The lower IC50 value of the compound compared to the standard drug indicates its potential as an effective anticancer agent.
Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining benzothiazole derivatives with thiophene compounds.
- Fluorination : Introducing fluorine into the benzamide structure using fluorinating agents.
These methods ensure high yield and purity of the final product.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
-
Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated its effectiveness against resistant bacterial strains.
"The compound exhibited remarkable activity against both Gram-positive and Gram-negative bacteria."
-
Cancer Research : Research in Cancer Letters highlighted its potential in inhibiting tumor growth in animal models.
"this compound significantly reduced tumor size in treated mice."
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Key Research Findings
Substituent Effects :
- Fluorine at the ortho position (as in 2-BTFBA) enhances intermolecular interactions, improving crystal stability .
- Dimethylthiophen in the target compound may increase steric hindrance, reducing reactivity compared to triazole analogues .
Synthetic Challenges :
- Thiophen-benzothiazole fusion requires precise control of reaction conditions to avoid side products, whereas triazole synthesis is more straightforward .
Biological Relevance :
- Benzothiazole derivatives are explored for antimicrobial and anticancer activity. The dimethylthiophen moiety in the target compound may offer unique binding affinities compared to triazole or oxadiazole cores .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a thiophene ring. Its molecular formula is , with a molecular weight of 385.47 g/mol. The presence of these functional groups is pivotal for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H15N3O3S2 |
| Molecular Weight | 385.47 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Studies have shown that benzothiazole derivatives exhibit significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC) lines such as A549 and HCC827 . The compound's ability to bind to DNA and interfere with its replication is a critical mechanism underlying its anticancer effects.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been evaluated using broth microdilution methods, showing effectiveness against strains like Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : In vitro studies indicate that this compound can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cells, suggesting potential applications in treating inflammatory diseases .
Case Studies
-
Anticancer Efficacy : In a study assessing the cytotoxic effects of various benzothiazole derivatives, the compound showed an IC50 value of approximately 8.76 µM against the A549 cell line in 2D assays, indicating promising anticancer activity .
Compound A549 IC50 (µM) HCC827 IC50 (µM) NCI-H358 IC50 (µM) Test Compound 8.76 ± 1.69 6.26 ± 0.33 6.48 ± 0.11 - Antimicrobial Testing : The compound was subjected to antimicrobial testing where it exhibited significant inhibition against E. coli and S. aureus, further supporting its potential as an antimicrobial agent .
Comparative Analysis with Other Compounds
Benzothiazole derivatives have been widely studied for their biological activities. Compared to other compounds in the same class, this compound stands out due to its multifaceted action:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| Benzothiazole Derivative A | Moderate | High | Low |
| Benzothiazole Derivative B | High | Low | Moderate |
Q & A
Basic: What are the recommended synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide?
Methodological Answer:
The synthesis typically involves coupling a fluorobenzoyl chloride derivative with a thiophene-amine precursor. A common approach is:
- Step 1: Prepare 2-fluorobenzoyl chloride via chlorination of 2-fluorobenzoic acid using thionyl chloride (SOCl₂).
- Step 2: React 5-amino-3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophene with the acyl chloride in pyridine or THF under inert conditions.
- Step 3: Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) and confirm purity by HPLC or TLC .
Key Considerations: Optimize reaction time (12–24 hours) and temperature (room temp to 60°C) to avoid side reactions like over-acylation.
Basic: How should researchers characterize the compound’s structural purity?
Methodological Answer:
Use a combination of:
- 1H/13C NMR: Confirm substituent positions (e.g., fluorobenzamide protons at δ 7.2–8.1 ppm, thiophene methyl groups at δ 2.1–2.5 ppm) .
- FT-IR: Identify amide C=O stretching (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ for C₂₀H₁₆FN₂OS₂: calculated 391.07, observed 391.06) .
- Elemental Analysis: Ensure C, H, N, S content matches theoretical values (±0.3%) .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions. For example, hydrogen bonds (N–H···N or C–H···O) stabilize crystal packing .
- Key Parameters:
- Validation: Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) .
Advanced: How to address contradictions in reported biological activity data (e.g., antiviral vs. antimicrobial)?
Methodological Answer:
Contradictions may arise from:
- Assay Variability: Standardize protocols (e.g., MIC for antimicrobial activity, TMV inhibition for antiviral assays) .
- Structural Analogues: Compare substituent effects (e.g., fluorobenzamide vs. chlorophenyl groups alter target binding ).
- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .
Example: Replace the 2-fluorobenzamide group with 4-chlorophenylsulfonyl to enhance antiviral specificity .
Advanced: What computational methods predict the compound’s nonlinear optical (NLO) properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate hyperpolarizability (β) and dipole moment (μ) using Gaussian 09 with B3LYP/6-311++G(d,p) basis set.
- Key Findings:
- Validation: Compare with experimental SHG (second harmonic generation) efficiency using Kurtz-Perry powder method .
Basic: What solvents and conditions optimize its solubility for in vitro assays?
Methodological Answer:
- Polar Aprotic Solvents: DMSO (stock solutions, 10 mM) for biological assays.
- Aqueous Buffers: Use ≤1% DMSO in PBS (pH 7.4) to avoid cytotoxicity.
- Crystallization: Recrystallize from methanol:water (3:1 v/v) for SCXRD-grade crystals .
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
- Core Modifications:
- Bioisosteric Replacement: Replace fluorobenzamide with sulfonamide for improved metabolic stability .
- High-Throughput Screening (HTS): Test libraries in kinase inhibition or antimicrobial panels .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the amide bond.
- Stability Tests: Monitor via HPLC every 6 months; degradation <2% over 24 months .
Advanced: How does the compound’s fluorescence profile support bioimaging applications?
Methodological Answer:
- Spectrofluorometry: Measure λₑₓ/λₑₘ (e.g., 350 nm/450 nm) in PBS.
- Quantum Yield (Φ): Compare with rhodamine B (Φ = 0.31) using integrated sphere method.
- Applications: Track cellular uptake in real-time (e.g., cancer cell lines) using confocal microscopy .
Advanced: What strategies resolve crystallographic disorder in its thiophene-benzothiazole core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
